2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol
Description
2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol is a thiazole-derived compound characterized by a 2-methylthiazole ring attached to an ethan-1-ol backbone with an amino group at the 2-position. Thiazole derivatives are critical intermediates in pharmaceuticals, particularly in antibiotics like cephalosporins, due to their bioisosteric properties and ability to modulate pharmacokinetics .
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-4-8-6(3-10-4)5(7)2-9/h3,5,9H,2,7H2,1H3 |
InChI Key |
NSGWWFVDEOLNFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with ammonia and a reducing agent. The reaction typically takes place under mild conditions, with the aldehyde being reduced to the corresponding alcohol in the presence of ammonia, which introduces the amino group.
Industrial Production Methods
Industrial production of this compound often involves the use of chloropropanone and thiourea. The process includes adding water and thiourea to a reactor, followed by the gradual addition of chloropropanone. The mixture is then refluxed for a couple of hours, cooled, and treated with sodium hydroxide. The resulting product is extracted and purified through distillation .
Chemical Reactions Analysis
Hantzsch Reaction
The Hantzsch reaction is a primary method for synthesizing thiazole derivatives. This reaction typically involves:
-
Starting materials : Thioamides and α-haloketones.
-
Mechanism : Formation of a thiazole ring via cyclization.
-
Key steps :
-
Reaction of thioamide with α-haloketone to form an intermediate.
-
Cyclization to produce the thiazole ring.
-
This method is widely used for structurally similar compounds, though direct experimental data for this specific compound is limited.
Multi-Step Condensation
A multi-step process was employed for related 2-aminothiazole derivatives:
-
Ethyl 4-bromo-3-oxopentanoate reacts with thiourea in ethanol to form an ester intermediate.
-
Hydrazine hydrate condenses with the ester to generate a hydrazide intermediate.
-
Carbon disulfide in basic alcohol solution yields the final thiazole product.
Yield : 74% for intermediate steps .
Schiff Base Formation
The compound can undergo Schiff base formation with aldehydes (e.g., benzaldehyde):
-
Conditions : Ethanol reflux.
-
Product : Schiff bases with diverse substituents.
This reaction expands the compound’s applications in medicinal chemistry .
Reaction Conditions and Yields
NMR and IR Spectroscopy
Mass Spectrometry
Mechanistic Insights
The compound’s 2-aminothiazole moiety enables diverse reactivity:
Scientific Research Applications
2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Observations:
Carboxylic Acids (e.g., 2-(2-Methylthiazol-4-yl)benzoic acid ): Introduce acidity (pKa ~4–5), improving water solubility but requiring pH-sensitive formulations.
Hydrogen Bonding and Crystal Packing: Thiazole analogs with amino and hydroxyl groups exhibit intermolecular N–H⋯O/N and C–H⋯O hydrogen bonds, stabilizing crystal lattices . For instance, Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate forms 2D polymeric sheets via H-bonding, which may correlate with higher thermal stability .
Reactivity Notes:
- The amino group in thiazole derivatives participates in nucleophilic reactions (e.g., acylation, sulfonation), while the hydroxyl group in 2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol may undergo oxidation or esterification.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Solubility: The hydroxyl group in this compound likely enhances aqueous solubility compared to ester or aryl analogs.
Biological Activity
2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol, a compound containing a thiazole moiety, has gained attention in recent years due to its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, exhibiting properties such as antibacterial, antifungal, antiviral, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C6H10N2OS. The structure features an amino group and a thiazole ring, which are critical for its biological activity. The compound's thiazole ring contributes significantly to its pharmacological properties due to the electron-withdrawing nature of the sulfur and nitrogen atoms.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, this compound has shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Bacillus subtilis | 4.69 µM |
| Pseudomonas aeruginosa | 13.40 µM |
These results indicate that the compound exhibits moderate to good antimicrobial activity, making it a candidate for further development in treating bacterial infections .
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi were found to be:
| Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 µM |
| Fusarium oxysporum | 56.74 µM |
These findings suggest that the compound may serve as a potential antifungal agent .
Study on Antitubercular Activity
A study evaluated various thiazole derivatives for their antitubercular activity. Although specific results for this compound were not detailed, related compounds showed promising results against Mycobacterium tuberculosis, indicating potential relevance for further investigation into this compound's antitubercular effects .
Anticonvulsant Activity
Thiazole derivatives have also been assessed for anticonvulsant activity. Compounds with similar structures exhibited significant protective effects in seizure models, suggesting that this compound could be explored for neurological applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol?
- Methodological Answer : A common approach involves refluxing thiazole precursors (e.g., 2-methylthiazole derivatives) with ethanol under acidic or basic conditions. For example, refluxing in ethanol medium with catalytic acetic acid can facilitate nucleophilic substitution or condensation reactions . Purification often employs recrystallization from DMF-EtOH (1:1) mixtures to isolate crystalline products .
Q. How can the compound be characterized using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Dissolve the compound in DMSO-d6 or CDCl3 and record spectra at 400 MHz. Peaks for the thiazole ring protons (δ 6.5–7.5 ppm) and ethanol backbone (δ 3.5–4.5 ppm) should be prominent .
- IR Spectroscopy : Look for characteristic bands such as O-H (~3200 cm⁻¹), N-H (~3350 cm⁻¹), and C=N/C-S (1600–1500 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak (e.g., [M+H]+ at m/z corresponding to C₆H₉N₂OS) .
Q. What are the solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility : The compound is highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or water. Conduct solubility tests at 25°C using the shake-flask method .
- Stability : Store at -20°C in airtight containers to prevent oxidation or hydrolysis. Monitor degradation via TLC or HPLC under accelerated conditions (40°C, 75% humidity) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Test antimicrobial activity using broth microdilution (MIC determination against S. aureus or E. coli). Include positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1% v/v) .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values. Validate results with triplicate runs and statistical analysis (p < 0.05) .
Q. How to resolve contradictions in reported reaction yields for thiazole derivatives?
- Methodological Answer :
- Parameter Optimization : Systematically vary catalysts (e.g., p-toluenesulfonic acid vs. NaOH), solvents (ethanol vs. THF), and reaction times. Use DOE (Design of Experiments) to identify critical factors .
- Analytical Validation : Compare yields using HPLC purity assays versus traditional gravimetric methods to account for byproduct interference .
Q. What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
